Cas no 1213069-83-0 ((1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine)

(1S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine is a chiral amine compound featuring a stereocenter at the benzylic position, with a chloro and methoxy substitution on the aromatic ring. Its enantiomeric purity makes it valuable as a building block in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The electron-donating methoxy group and electron-withdrawing chloro substituent enhance its reactivity in nucleophilic or electrophilic transformations. The (S)-configuration ensures precise stereochemical control in chiral intermediate preparation. This compound is commonly employed in the synthesis of bioactive molecules, including CNS-targeting agents, due to its structural versatility. High purity grades are available for research and industrial applications requiring strict regio- and stereoselectivity.
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine structure
1213069-83-0 structure
Product name:(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine
CAS No:1213069-83-0
MF:C9H12ClNO
MW:185.650681495667
MDL:MFCD08057385
CID:5595020
PubChem ID:40465574

(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(3-CHLORO-4-METHOXYPHENYL)ETHYLAMINE
    • (S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine
    • Benzenemethanamine, 3-chloro-4-methoxy-α-methyl-, (αS)-
    • AKOS017365649
    • SCHEMBL14239938
    • EN300-1967283
    • (1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine
    • 1213069-83-0
    • CS-0305929
    • MDL: MFCD08057385
    • Inchi: 1S/C9H12ClNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3/t6-/m0/s1
    • InChI Key: AIHHKMVVBSJNNK-LURJTMIESA-N
    • SMILES: N[C@H](C1=CC=C(OC)C(Cl)=C1)C

Computed Properties

  • Exact Mass: 185.0607417g/mol
  • Monoisotopic Mass: 185.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.141±0.06 g/cm3(Predicted)
  • Boiling Point: 267.1±30.0 °C(Predicted)
  • pka: 8.98±0.10(Predicted)

(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1967283-1.0g
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine
1213069-83-0
1g
$1172.0 2023-06-04
Enamine
EN300-1967283-2.5g
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine
1213069-83-0
2.5g
$1509.0 2023-09-16
Enamine
EN300-1967283-10.0g
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine
1213069-83-0
10g
$5037.0 2023-06-04
Enamine
EN300-1967283-0.05g
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine
1213069-83-0
0.05g
$647.0 2023-09-16
eNovation Chemicals LLC
D577106-1g
(1S)-1-(3-CHLORO-4-METHOXYPHENYL)ETHYLAMINE
1213069-83-0 97%
1g
$675 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376599-50mg
(S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine
1213069-83-0 98%
50mg
¥26535.00 2024-08-09
eNovation Chemicals LLC
D577106-1g
(1S)-1-(3-CHLORO-4-METHOXYPHENYL)ETHYLAMINE
1213069-83-0 97%
1g
$675 2025-02-28
Enamine
EN300-1967283-0.25g
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine
1213069-83-0
0.25g
$708.0 2023-09-16
Enamine
EN300-1967283-0.5g
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine
1213069-83-0
0.5g
$739.0 2023-09-16
Enamine
EN300-1967283-0.1g
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine
1213069-83-0
0.1g
$678.0 2023-09-16

Additional information on (1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine

Introduction to (1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine (CAS No. 1213069-83-0)

(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine, also known by its CAS registry number 1213069-83-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of secondary amines, characterized by the presence of an amine functional group (-NH-) attached to a chiral carbon atom. The molecule's structure consists of a phenyl ring substituted with chlorine and methoxy groups, making it a valuable substrate for various chemical reactions and biological studies.

The synthesis of (1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine involves a multi-step process, often starting with the preparation of the corresponding chloromethyl ether derivative. Recent advancements in asymmetric synthesis have enabled the efficient enantioselective preparation of this compound, which is crucial for its application in chiral drug design. The use of organocatalysts and transition metal-catalyzed reactions has significantly improved the yield and stereochemical control in its synthesis.

One of the most notable applications of this compound is in the field of medicinal chemistry. (1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine has been extensively studied as a potential lead compound for the development of novel therapeutic agents. Its unique structure allows for interactions with various biological targets, including enzymes, receptors, and ion channels, making it a versatile tool in drug discovery.

Recent research has highlighted the role of this compound in modulating cellular signaling pathways. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cancer progression. The presence of the methoxy group on the phenyl ring contributes to its lipophilicity, enhancing its ability to cross cellular membranes and interact with intracellular targets. Additionally, the chlorine substituent plays a critical role in modulating the electronic properties of the molecule, influencing its binding affinity and selectivity.

The chirality of (1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine is another key feature that has drawn attention from researchers. The (S)-configuration imparts distinct pharmacokinetic and pharmacodynamic properties compared to its (R)-counterpart. This stereochemical distinction is essential in drug development, as it can significantly impact efficacy and safety profiles.

In terms of industrial applications, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity towards various electrophiles and nucleophiles makes it a valuable building block in organic synthesis. Recent advancements in continuous flow chemistry have further enhanced its scalability, making it more accessible for large-scale production.

From an environmental perspective, understanding the fate and toxicity of (1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine is crucial for its safe handling and disposal. Studies have shown that this compound undergoes biodegradation under specific conditions, reducing its environmental footprint. However, further research is needed to fully characterize its ecological impact.

In conclusion, (1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine (CAS No. 1213069-83

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